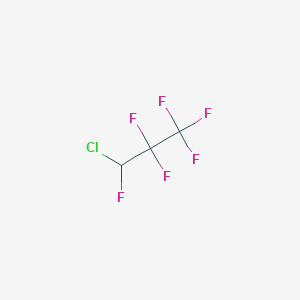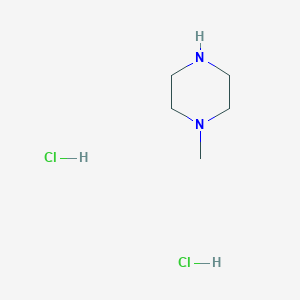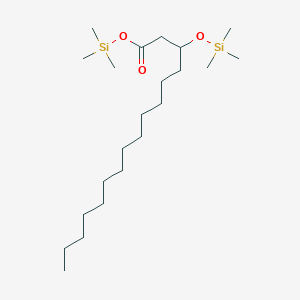
Trimethylsilyl 3-trimethylsilyloxyhexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 3-trimethylsilyloxyhexadecanoate, also known as TMSH, is a chemical compound that has been used in scientific research for several decades. This compound is often used as a protective agent for carboxylic acids and alcohols, and it is also used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Trimethylsilyl 3-trimethylsilyloxyhexadecanoate is not fully understood, but it is believed to act as a protective agent for carboxylic acids and alcohols. Trimethylsilyl 3-trimethylsilyloxyhexadecanoate can protect these functional groups from unwanted reactions during organic synthesis. Additionally, Trimethylsilyl 3-trimethylsilyloxyhexadecanoate has been shown to have antioxidant properties, which may contribute to its protective effects.
Biochemische Und Physiologische Effekte
Trimethylsilyl 3-trimethylsilyloxyhexadecanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative stress. Additionally, Trimethylsilyl 3-trimethylsilyloxyhexadecanoate has been shown to have anti-inflammatory effects, which may make it useful in the development of new anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Trimethylsilyl 3-trimethylsilyloxyhexadecanoate in lab experiments is its ability to protect carboxylic acids and alcohols from unwanted reactions. Additionally, Trimethylsilyl 3-trimethylsilyloxyhexadecanoate is relatively easy to synthesize and purify. However, one limitation of using Trimethylsilyl 3-trimethylsilyloxyhexadecanoate is that it can be toxic if ingested or inhaled. Therefore, it should be handled with care and stored in a well-ventilated area.
Zukünftige Richtungen
There are several potential future directions for research on Trimethylsilyl 3-trimethylsilyloxyhexadecanoate. One area of interest is the development of new drugs and drug delivery systems using Trimethylsilyl 3-trimethylsilyloxyhexadecanoate. Additionally, Trimethylsilyl 3-trimethylsilyloxyhexadecanoate may be useful in the development of new antioxidant and anti-inflammatory therapies. Further research is also needed to fully understand the mechanism of action of Trimethylsilyl 3-trimethylsilyloxyhexadecanoate and its potential applications in organic synthesis.
Synthesemethoden
Trimethylsilyl 3-trimethylsilyloxyhexadecanoate can be synthesized by reacting hexadecanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction produces Trimethylsilyl 3-trimethylsilyloxyhexadecanoate and hydrochloric acid as a byproduct. The resulting Trimethylsilyl 3-trimethylsilyloxyhexadecanoate can be purified through distillation or column chromatography.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 3-trimethylsilyloxyhexadecanoate has been widely used in scientific research as a protective agent for carboxylic acids and alcohols. It has also been used as a reagent in organic synthesis. Trimethylsilyl 3-trimethylsilyloxyhexadecanoate is often used in the synthesis of fatty acid derivatives and in the preparation of lipids for use in biological studies. Additionally, Trimethylsilyl 3-trimethylsilyloxyhexadecanoate has been used in the development of new drugs and drug delivery systems.
Eigenschaften
CAS-Nummer |
136788-86-8 |
|---|---|
Produktname |
Trimethylsilyl 3-trimethylsilyloxyhexadecanoate |
Molekularformel |
C22H48O3Si2 |
Molekulargewicht |
416.8 g/mol |
IUPAC-Name |
trimethylsilyl 3-trimethylsilyloxyhexadecanoate |
InChI |
InChI=1S/C22H48O3Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-21(24-26(2,3)4)20-22(23)25-27(5,6)7/h21H,8-20H2,1-7H3 |
InChI-Schlüssel |
VENPMAMNNZVFDF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Synonyme |
Trimethylsilyl 3-[(trimethylsilyl)oxy]hexadecanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Hydroxyphenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B143786.png)
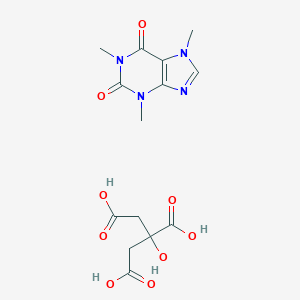
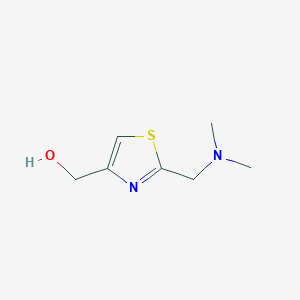
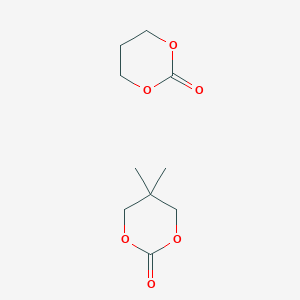
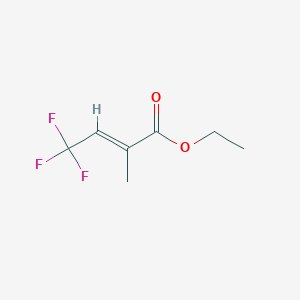
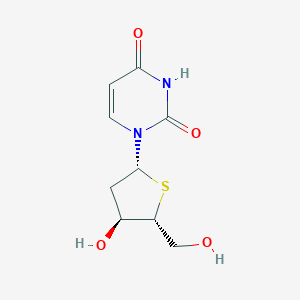
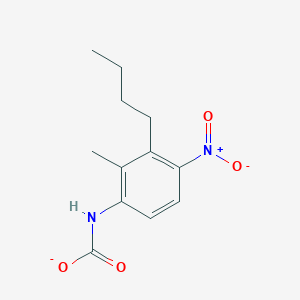
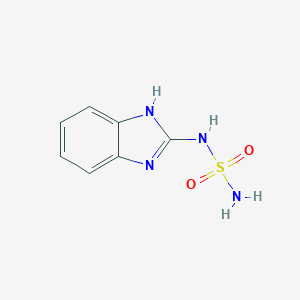
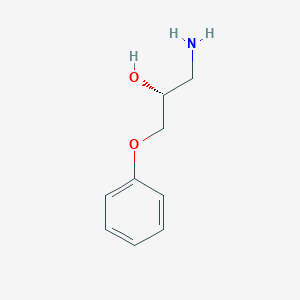
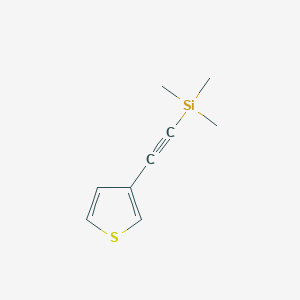
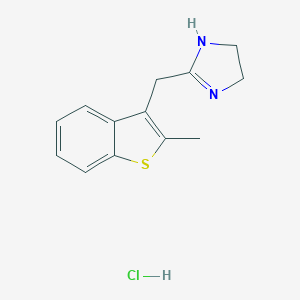
![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)
